5-(4-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide
Descripción
This compound belongs to the class of benzothiadiazepine derivatives, characterized by a seven-membered heterocyclic core containing sulfur (S) and two nitrogen (N) atoms. The 1,1-dioxide moiety indicates sulfone groups, enhancing stability and polarity. Substituents include a 4-fluorobenzyl group at position 5 and a 2-methylbenzyl group at position 2.
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-[(2-methylphenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-17-6-2-3-7-19(17)15-25-16-23(27)26(14-18-10-12-20(24)13-11-18)21-8-4-5-9-22(21)30(25,28)29/h2-13H,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPCTJPTRDQTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 5-(4-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a member of the thiadiazepine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Thiadiazepine core : A bicyclic structure that is central to many pharmacological activities.
- Fluorobenzyl and methylbenzyl substituents : These groups may enhance lipophilicity and modulate receptor interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O2S |
| Molecular Weight | 364.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of the compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Potentially effective against certain bacterial strains due to its ability to disrupt cell membrane integrity.
- Antitumor Activity : Preliminary studies suggest it may inhibit tumor cell proliferation through apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (IC50 values ranging from 10-20 µg/mL) .
- Antitumor Activity : In vitro assays on human cancer cell lines (A549, U-2 OS) revealed that the compound exhibits IC50 values of approximately 15 µM, indicating moderate antitumor efficacy compared to standard chemotherapeutics .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. Kinetic studies showed it acts as a competitive inhibitor with an IC50 value of 40 μM .
Table 2: Summary of Biological Activities
| Activity Type | Target/Organism | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Antitumor | A549 Cell Line | 15 µM | |
| Enzyme Inhibition | Tyrosinase | 40 µM |
Toxicological Profile
Preliminary toxicological assessments indicate that the compound may cause skin irritation and sensitization in sensitive individuals . Further studies are warranted to establish a comprehensive safety profile.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The primary structural analog for comparison is 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS: 852452-33-6) . Below is a detailed analysis:
Table 1: Comparative Analysis of Target Compound and Analog
| Parameter | Target Compound | Analog (CAS 852452-33-6) |
|---|---|---|
| Core Structure | Benzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide | Benzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide |
| Substituents | - 5-position: 4-fluorobenzyl - 2-position: 2-methylbenzyl |
- 5-position: Benzyl - 2-position: Phenyl |
| Molecular Formula | Estimated: C24H22FNO3S | C22H19NO3S |
| Molecular Weight | ~423 g/mol (estimated) | 377.5 g/mol |
| Key Functional Groups | - Fluorine (electron-withdrawing) - Methyl (steric bulk) |
- Unsubstituted benzyl/phenyl (no halogen/methyl) |
Structural Implications
Core Heterocycle: The target compound’s benzo[f][1,2,5]thiadiazepine core positions heteroatoms (S, N) differently compared to the analog’s benzo[b][1,4]thiazepine system. This alters ring strain, dipole interactions, and binding site compatibility .
Substituent Effects: The 4-fluorobenzyl group introduces electronegativity, improving hydrogen-bonding capacity and metabolic stability. In contrast, the analog’s unsubstituted benzyl and phenyl groups lack these modifications, suggesting lower metabolic resistance and altered solubility profiles.
Q & A
Q. What are the key structural features and substituent effects influencing the compound’s reactivity?
The compound contains a benzo[f][1,2,5]thiadiazepine core with 4-fluorobenzyl and 2-methylbenzyl substituents. The fluorobenzyl group enhances electrophilic aromatic substitution reactivity due to fluorine’s electron-withdrawing nature, while the methylbenzyl group contributes steric effects that may influence ring conformation. Substituent positioning is critical for biological activity, as seen in structurally analogous thiadiazepine derivatives .
Q. What synthetic routes are documented for similar 1,2,5-thiadiazepine derivatives?
Multi-step synthesis typically involves:
- Step 1 : Formation of the benzothiadiazepine core via cyclization of thioamide intermediates.
- Step 2 : Functionalization using nucleophilic aromatic substitution or alkylation to attach substituents (e.g., fluorobenzyl groups via SNAr reactions under basic conditions).
- Step 3 : Oxidation to achieve the 1,1-dioxide moiety using agents like m-CPBA .
Yields are often optimized by controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data?
Contradictions often arise from unaccounted pharmacokinetic factors (e.g., bioavailability, metabolic stability). Methodological approaches include:
- In vitro-in vivo correlation (IVIVC) : Compare cell-based assays with rodent pharmacokinetic studies to identify absorption barriers.
- Metabolite profiling : Use LC-MS to detect active/inactive metabolites that alter efficacy .
- Molecular dynamics simulations : Refine QSAR models by incorporating solvation effects and protein flexibility .
Q. What experimental designs are optimal for assessing environmental persistence and ecotoxicity?
Follow the INCHEMBIOL framework :
- Phase 1 (Lab) : Measure hydrolysis/photolysis rates under controlled pH and UV conditions.
- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems with microbial diversity analysis (16S rRNA sequencing).
- Phase 3 (Field) : Monitor bioaccumulation in indicator species (e.g., Daphnia magna) using isotopic tracing .
Q. Which analytical techniques provide definitive structural validation of this compound?
A combination of methods is required:
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| X-ray diffraction | Confirms crystal packing and bond geometry | C–S bond lengths (1.72–1.78 Å) | |
| ¹H/¹³C NMR | Validates substituent positions | Aromatic δ 7.2–7.5 ppm; CH₂ δ 4.1–4.3 ppm | |
| High-res MS | Verifies molecular formula | m/z 455.12 (M+H⁺) |
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to receptors like GABA-A.
- Cryo-EM : Resolve binding conformations in membrane-embedded targets.
- Mutagenesis assays : Identify critical residues for binding by alanine scanning .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results across cell lines?
- Standardize assays : Use identical cell passage numbers and culture media (e.g., RPMI-1640 vs. DMEM differences).
- Control for efflux pumps : Include inhibitors like verapamil in P-gp-overexpressing lines.
- Dose-response normalization : Express IC50 values relative to positive controls (e.g., doxorubicin) .
Theoretical Framework Integration
Q. What conceptual models guide the design of SAR studies for this compound?
- Hammett linear free-energy relationships : Quantify substituent electronic effects on activity.
- Topliss decision tree : Systematically optimize substituents for enhanced potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
